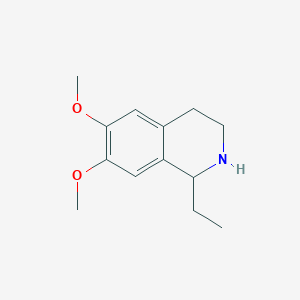

1-Ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Overview

Description

Scientific Research Applications

Synthesis and Catalysis

- Enantioselective Synthesis: 1-Ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is used in enantioselective synthesis. Directed or selective dynamic kinetic enzymatic hydrolysis of its carboxylic esters results in high enantiopurity and good yields, highlighting its significance in stereochemical control in organic synthesis (Paál et al., 2008) (Paál et al., 2008).

- Catalysis in Organic Synthesis: The compound's derivatives are used as catalysts, with their structure playing a significant role in stereocontrol, as observed in optically active diaryl tetrahydroisoquinoline derivatives. This underlines the importance of the compound in mediating stereoselective reactions (Naicker et al., 2011).

Medicinal Chemistry and Drug Synthesis

- Alkaloid Synthesis: The compound serves as a precursor in the synthesis of various alkaloids, including benzylisoquinolines and tetrahydroprotoberberines, showcasing its versatility in medicinal chemistry (Blank & Opatz, 2011).

- Isoquinoline Alkaloid Derivatives: The synthesis and evaluation of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline alkaloid derivatives for their local anesthetic activity and acute toxicity reveal the compound's potential in drug development and its role in understanding structure-toxicity relationships (Azamatov et al., 2023).

- Anticonvulsant Agents: The compound's derivatives are explored for their anticonvulsant effects, with structure-active relationship studies aiding in the design of new therapeutic agents (Gitto et al., 2010).

Organic Chemistry and Materials Science

- Cerium(III)-Catalyzed Cyclizations: The compound undergoes reactions with α,β-unsaturated aldehydes and ketones in the presence of cerium(III) chloride, highlighting its reactivity and potential in organic synthesis and material science (Vincze et al., 2004).

properties

IUPAC Name |

1-ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-11-10-8-13(16-3)12(15-2)7-9(10)5-6-14-11/h7-8,11,14H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZZOBOIXZUSIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2=CC(=C(C=C2CCN1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine](/img/structure/B2945790.png)

![5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2945792.png)

![2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2945798.png)

![(4-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2945799.png)

![N-(3,4-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2945802.png)

![(E)-4-{4-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2945804.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine](/img/structure/B2945810.png)

![Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2945811.png)